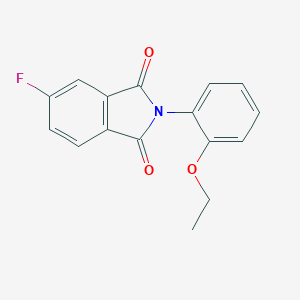
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as EMO, is a chemical compound that has been studied for its potential applications in scientific research. EMO belongs to a class of compounds called oxazolones, which have been found to have a range of biological activities. In
科学研究应用
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, anti-inflammatory, and anticancer activities. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have antimicrobial activity against a range of bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to be stable under a range of conditions, making it suitable for use in a variety of assays. However, one limitation of using 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the use of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one as a fluorescent probe for detecting metal ions in living cells. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one and its potential applications in treating various diseases.
合成方法
The synthesis of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 4-ethoxy-3-methoxybenzaldehyde and 2-amino-4-chlorophenol in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with sodium hydroxide and chloroacetic acid to form the oxazolone ring. The yield of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been reported to be around 60%.
属性
产品名称 |
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C19H16ClNO4 |
分子量 |
357.8 g/mol |
IUPAC 名称 |
(4Z)-2-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-16-9-4-12(11-17(16)23-2)10-15-19(22)25-18(21-15)13-5-7-14(20)8-6-13/h4-11H,3H2,1-2H3/b15-10- |
InChI 键 |
FPQZCDMHDCTMGU-GDNBJRDFSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)


![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)